molecular formula C18H19N3O B249329 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B249329
M. Wt: 293.4 g/mol
InChI Key: APSZDFPZMDIDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as BDMP, is a pyrazolone derivative that has been extensively studied due to its unique chemical properties and potential applications in various fields. BDMP has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its biological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. This compound has been found to selectively inhibit the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. This compound has been shown to reduce the production of prostaglandins and other inflammatory mediators, which leads to a reduction in inflammation, pain, and fever. In addition, this compound has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. In addition, this compound is highly selective for COX-2, which makes it an attractive tool for studying the role of COX-2 in various biological processes. However, this compound has some limitations for use in lab experiments. It is not very water-soluble, which can limit its use in certain experimental systems. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several potential future directions for research on 4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. One area of interest is the development of new derivatives of this compound with improved selectivity and potency for COX-2. In addition, this compound and its derivatives may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems. Finally, further studies are needed to evaluate the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and pain.
Conclusion:
This compound is a pyrazolone derivative that has been extensively studied for its unique chemical properties and potential applications in various fields of research. This compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects, and exerts its effects by selectively inhibiting the activity of COX-2. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound may lead to the development of new derivatives with improved selectivity and potency for COX-2, as well as new applications in the development of fluorescent probes and the treatment of various diseases.

Synthesis Methods

4-(Benzylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized by the reaction of 4-phenyl-3-buten-2-one with benzylamine in the presence of a catalytic amount of acetic acid. The resulting product is then treated with methyl iodide to yield this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.

properties

IUPAC Name

4-(benzylamino)-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-14-17(19-13-15-9-5-3-6-10-15)18(22)21(20(14)2)16-11-7-4-8-12-16/h3-12,19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSZDFPZMDIDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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